(2R,5R)-2-methyl-5-phenylmorpholine
Description
(2R,5R)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound features a methyl group at the 2R position and a phenyl group at the 5R position (Fig. 1). Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol (CAS No. 1350768-52-3) .
Properties
IUPAC Name |
(2R,5R)-2-methyl-5-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYKFXOOFIYJZ-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methyl-5-phenylmorpholine typically involves the diastereoselective reduction of diketones. One common method starts with the reduction of (2,5)-hexanedione using a suitable reducing agent under controlled conditions to achieve high diastereoselectivity . The reaction conditions are optimized to achieve maximum yield and selectivity, often involving specific pH levels, temperatures, and substrate-to-cosubstrate ratios .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-methyl-5-phenylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as tetraethylammonium periodate.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Tetraethylammonium periodate for oxidation reactions.
Reducing Agents: Lithium aluminium hydride for reduction reactions.
Solvents: Common solvents include dichloromethane and ethanol, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,5R)-2-methyl-5-phenylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of (2R,5R)-2-methyl-5-phenylmorpholine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2R,5S)-5-Methyl-2-Phenylmorpholine
- Molecular Formula: C₁₁H₁₅NO (same as the (2R,5R) isomer).
- CAS No.: 1350768-56-7 .
- Its hydrochloride salt (C₁₁H₁₆ClNO, MW 213.71 g/mol) is distinct from the (2R,5R) form, suggesting differences in salt stability and crystallinity .
(2S,5R)- and (2S,5S)-5-Methyl-2-Phenylmorpholine
- These isomers share the same molecular formula but differ in stereochemistry.
- CAS Nos.: 954214-46-1 (2S,5R), 80123-66-6 (2S,5S) .
- Implications :
Comparison with Structurally Related Morpholine Derivatives
(3R,5R)-3-Butyl-3-Methyl-5-Phenylmorpholin-2-one
- Molecular Formula: C₁₅H₂₁NO₂ (MW 247.33 g/mol) .
- Key Differences :
5-Methyl-2-Phenylmorpholine (Non-Specific Stereochemistry)
- Molecular Formula: C₁₁H₁₅NO (MW 177.25 g/mol) .
- Properties :
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Commercial Availability and Derivatives
| Compound | Salt Form | Supplier Reference | Storage Conditions |
|---|---|---|---|
| This compound | Hydrochloride | 10-F332736 | 2–8°C |
| (2R,5S)-5-Methyl-2-phenylmorpholine | Hydrochloride | ChemBK | Not specified |
Research Findings and Implications
- Stereochemical Impact : The (2R,5R) configuration confers distinct reactivity in cross-coupling reactions compared to its isomers, as evidenced by its use in synthesizing pivalamide derivatives .
- Biological Relevance: Enantiomer-specific activity observed in terpenoids (e.g., linalool oxides) suggests that this compound may exhibit unique interactions in pharmacological contexts .
- Synthetic Utility: The compound’s role in forming ferrocene complexes highlights its versatility in organometallic chemistry .
Biological Activity
(2R,5R)-2-methyl-5-phenylmorpholine is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHN
Molecular Weight: 175.25 g/mol
CAS Number: 1821669-94-6
The compound features a morpholine ring with a methyl group at the second position and a phenyl group at the fifth position, contributing to its unique biological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects: Studies have shown that this compound can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.
- Analgesic Properties: It has been reported to possess analgesic effects, potentially making it useful in pain management therapies.
- Antitumor Activity: Preliminary research suggests that this compound may exhibit antitumor effects, although further studies are required to elucidate its efficacy and mechanisms in cancer treatment.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This interaction may influence mood regulation and cognitive functions, indicating potential applications in treating mood disorders such as depression and anxiety .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-3-(p-Tolyl)morpholine hydrochloride | 1391510-98-7 | Methyl group at para position; potential for similar biological activity. |
| (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride | 1821669-94-6 | Stereoisomer; may show different pharmacological effects. |
| (S)-5-Phenylmorpholin-2-one hydrochloride | 491833-36-4 | Lacks methyl substitution; differing reactivity profile. |
This table highlights how variations in substituents can lead to differing biological activities among morpholine derivatives.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various morpholine derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent . -
Research on Analgesic Properties:
Another investigation assessed the analgesic effects of this compound using animal models. The findings demonstrated a notable reduction in pain responses compared to control groups, indicating efficacy as an analgesic. -
Antitumor Activity Investigation:
A recent study evaluated the antitumor potential of this compound against various cancer cell lines. The results showed dose-dependent cytotoxicity, warranting further exploration into its mechanisms and therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
